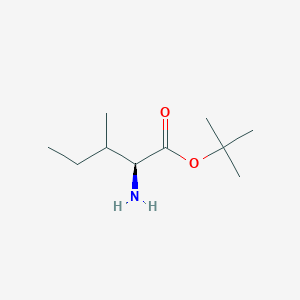
Tert-butyl (2S,3S)-2-amino-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucine t-butyl ester: is a derivative of the essential amino acid L-isoleucine. It is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry. The compound is known for its stability and solubility, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Isoleucine t-butyl ester can be synthesized through the esterification of L-isoleucine with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of L-isoleucine t-butyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: L-Isoleucine t-butyl ester undergoes various chemical reactions, including:
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Hydrolysis: L-Isoleucine and tert-butanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
L-Isoleucine t-butyl ester has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Industry: Serves as an intermediate in the production of various drugs.
Agrochemicals: Utilized in the synthesis of agrochemical compounds.
Dyestuffs: Acts as a precursor in the production of dyes.
Mecanismo De Acción
The mechanism of action of L-isoleucine t-butyl ester primarily involves its role as a precursor or intermediate in chemical reactions. It participates in esterification, hydrolysis, and transesterification reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparación Con Compuestos Similares
- L-Isoleucine methyl ester
- L-Isoleucine ethyl ester
- L-Isoleucine propyl ester
- L-Isoleucine butyl ester
Comparison: L-Isoleucine t-butyl ester is unique due to its stability and solubility compared to other esters of L-isoleucine. The tert-butyl group provides steric hindrance, making it less prone to hydrolysis and more stable under various conditions. This stability makes it a preferred choice in many synthetic applications .
Propiedades
Número CAS |
16874-08-1 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1 |
Clave InChI |
DRWKBZREIMLHDX-YUMQZZPRSA-N |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)OC(C)(C)C)N |
Key on ui other cas no. |
16874-08-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















